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molecular formula C7H5NO5 B3051286 2,5-Dicarboxypyridine 1-oxide CAS No. 32658-54-1

2,5-Dicarboxypyridine 1-oxide

Cat. No. B3051286
M. Wt: 183.12 g/mol
InChI Key: GSYUIHFCQJNUMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04556716

Procedure details

36.6 g of Ac2O, 60 g of Et3N and 600 g of CH2Cl2 were placed in a flask and heated at 40° C. 36.6 of isocinchomeronic acid-N-oxide was added in portions. After a further 1.5 hours, NaOH (10 percent) was added while strongly stirring until the final pH reached 13. The phases were separated. The CH2Cl2 -solution was dried with solid NaOH and was kept for the next batch. The aqueous solution was acidified with concentrated HCl (final pH was about 2). The product obtained hereby was sucked off, washed and dried. The yield was 54.2 percent of 2-chlor-5-pyridine carboxylic acid (6-chloronicotinic acid) and 37.7 percent of 2-hydroxy-5-pyridine carboxylic acid (6-hydroxynicotinic acid).
Name
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step One
Name
Quantity
60 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(OC(C)=O)=O.[N+:8]1([O-])[C:9](=[CH:13][CH:14]=[C:15]([CH:19]=1)[C:16]([OH:18])=[O:17])C(O)=O.[OH-].[Na+].OC1C=CC(C(O)=O)=CN=1.C(Cl)[Cl:34]>CCN(CC)CC>[Cl:34][C:9]1[CH:13]=[CH:14][C:15]([C:16]([OH:18])=[O:17])=[CH:19][N:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
36.6 g
Type
reactant
Smiles
CC(=O)OC(=O)C
Name
Quantity
600 g
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
60 g
Type
solvent
Smiles
CCN(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+]=1(C(C(=O)O)=CC=C(C(=O)O)C1)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=NC=C(C=C1)C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
while strongly stirring until the final pH
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The CH2Cl2 -solution was dried with solid NaOH
CUSTOM
Type
CUSTOM
Details
The product obtained hereby
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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